molecular formula C27H21NO2S B11537827 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-N-(naphthalen-2-yl)acetamide

2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-N-(naphthalen-2-yl)acetamide

Cat. No.: B11537827
M. Wt: 423.5 g/mol
InChI Key: KCFRZQWAZLTDIM-UHFFFAOYSA-N
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Description

2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-N-(naphthalen-2-yl)acetamide is a complex organic compound that features a fluorenyl group, a naphthyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-N-(naphthalen-2-yl)acetamide typically involves multiple steps:

  • Formation of the Fluorenyl Intermediate: : The initial step involves the preparation of a fluorenyl derivative. This can be achieved through Friedel-Crafts acylation of fluorene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Introduction of the Sulfanyl Group: : The fluorenyl intermediate is then reacted with a thiol compound under basic conditions to introduce the sulfanyl group. Common bases used in this step include sodium hydride or potassium carbonate.

  • Acetamide Formation: : The final step involves the reaction of the sulfanyl-fluorenyl intermediate with naphthylamine and acetic anhydride to form the acetamide linkage. This reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can target the carbonyl groups in the fluorenyl and acetamide moieties. Sodium borohydride or lithium aluminum hydride are typical reducing agents used for these transformations.

  • Substitution: : The aromatic rings in the fluorenyl and naphthyl groups can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are examples of such reactions, often facilitated by reagents like bromine, nitric acid, and sulfuric acid, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Bromine, nitric acid, sulfuric acid

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Halogenated, nitrated, and sulfonated derivatives

Scientific Research Applications

Chemistry

In organic synthesis, 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-N-(naphthalen-2-yl)acetamide can serve as a building block for more complex molecules

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological targets, which could lead to the development of new therapeutic agents.

Industry

In materials science, the compound’s aromatic groups and sulfanyl linkage could impart desirable properties to polymers and other materials. It may be used in the design of advanced materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism by which 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-N-(naphthalen-2-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The sulfanyl group might participate in redox reactions, while the aromatic rings could engage in π-π interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-N-phenylacetamide
  • 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-N-(naphthalen-2-yl)acetamide features a naphthyl group, which can enhance its aromaticity and potential for π-π stacking interactions. This structural difference may result in unique physical and chemical properties, making it particularly valuable for specific applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C27H21NO2S

Molecular Weight

423.5 g/mol

IUPAC Name

2-[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C27H21NO2S/c29-26(21-10-12-25-22(14-21)13-20-7-3-4-8-24(20)25)16-31-17-27(30)28-23-11-9-18-5-1-2-6-19(18)15-23/h1-12,14-15H,13,16-17H2,(H,28,30)

InChI Key

KCFRZQWAZLTDIM-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CSCC(=O)NC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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